Higher Crosslink Identification Yield
In a direct head-to-head comparison using bovine serum albumin (BSA) as a model protein, the pseudo-MS3 method leveraging DC4 crosslinker identified 27% more crosslinks than the best-in-class standard MS3 method [1]. This substantial increase in crosslink yield translates to higher mapping density and improved structural coverage.
| Evidence Dimension | Number of unique crosslinks identified |
|---|---|
| Target Compound Data | Pseudo-MS3 method with DC4 identifies 27% more crosslinks than comparator |
| Comparator Or Baseline | Best-in-class standard MS3 method (unspecified reagent) |
| Quantified Difference | 27% increase |
| Conditions | Bovine serum albumin (BSA) crosslinking, pseudo-MS3 workflow vs. standard MS3 workflow |
Why This Matters
Higher crosslink identification density directly improves the resolution and confidence of protein-protein interaction mapping and structural modeling, reducing the number of experimental replicates needed.
- [1] Brodie, N.I., Sarpe, V., Crowder, D.A. (2023). All-in-One Pseudo-MS3 Method for the Analysis of Gas-Phase Cleavable Protein Crosslinking Reactions. J. Am. Soc. Mass Spectrom. 34(10), 2146-2155. DOI: 10.1021/jasms.3c00134 View Source
